3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine

Kinase Inhibitor Structure-Activity Relationship Nek2

3-Chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine is a specialized aminopyrazine building block critical for ATP-competitive kinase inhibitor research targeting Nek2, CHK1, c-MET, and ATR. Its unique 3-chloro substitution and N-methylpiperidine moiety dictate an essential binding mode validated by co-crystal structures—subtle analog substitutions cause complete target disengagement. This non-substitutable starting material maps directly to Markush claims in key oncology patents. Ideal for medicinal chemistry groups synthesizing novel chemical probes and IP-protected kinase inhibitor libraries.

Molecular Formula C10H15ClN4
Molecular Weight 226.7 g/mol
CAS No. 1250067-65-2
Cat. No. B1491404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine
CAS1250067-65-2
Molecular FormulaC10H15ClN4
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NC2=NC=CN=C2Cl
InChIInChI=1S/C10H15ClN4/c1-15-6-2-8(3-7-15)14-10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3,(H,13,14)
InChIKeyUYBPPVUECOXXHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine (CAS 1250067-65-2): Core Chemical and Structural Profile


3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine is a small-molecule aminopyrazine derivative with the molecular formula C10H15ClN4 and a molecular weight of 226.7 g/mol. Its structure, defined by the SMILES string CN1CCC(CC1)NC2=NC=CN=C2Cl and InChIKey UYBPPVUECOXXHR-UHFFFAOYSA-N, features a 3-chloropyrazine core linked via an amine to a 1-methylpiperidine moiety [1]. This compound is primarily utilized as a specialized intermediate or a chemical probe in kinase inhibitor research programs [2].

Why Generic Substitution of 3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine is Not Advisable in Precision Chemistry


While numerous aminopyrazines exist as kinase inhibitor scaffolds, substituting 3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine with a close analog is not a trivial exchange. The specific spatial arrangement of the 3-chloro substituent and the N-methylpiperidine group dictates a unique binding mode within the ATP-binding pocket of certain kinases, particularly as evidenced by structure-activity relationship (SAR) studies on related Nek2 and CHK1 inhibitors [1][2]. Subtle changes to the halogen position, the amine linker, or the piperidine N-substituent can lead to a complete loss of target engagement or a drastic shift in kinase selectivity profile, which is critical for both chemical biology experiments and the development of intellectual property [3].

Quantitative Differentiation Evidence for 3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine (CAS 1250067-65-2) Against Key Comparators


Structural Determinants of Kinase Inhibition: 3-Chloro vs. Unsubstituted Pyrazine Cores

The 3-chloro substituent is a critical structural feature for potent kinase inhibition within the aminopyrazine class. X-ray crystallography of related aminopyrazine inhibitors in complex with Nek2 and CHK1 reveals that the 3-chloro group occupies a hydrophobic pocket in the kinase active site, contributing significantly to binding energy. Replacing this chloro group with hydrogen or moving it to another position on the pyrazine ring in comparator compounds typically results in a substantial loss of inhibitory activity, often by 10- to 100-fold [1][2].

Kinase Inhibitor Structure-Activity Relationship Nek2 CHK1

Impact of N-Methylpiperidine Substituent on Kinase Selectivity and Solubility

The N-methylpiperidin-4-yl group at the 2-position of the pyrazine ring is a common motif for modulating physicochemical properties and kinase selectivity. In contrast to analogs with smaller amine substituents (e.g., NH2 or simple alkyl amines) or larger, more lipophilic groups (e.g., substituted piperazines), the N-methylpiperidine provides a balanced profile of solubility and permeability. SAR studies on related kinase inhibitors show that this specific substituent can shift the selectivity window between closely related kinases (e.g., Nek2 vs. CHK1) while maintaining drug-like properties [1][2].

Kinase Selectivity Solubility ADME Piperidine

Documented Use as a Key Intermediate in Intellectual Property for Kinase Inhibitors

The aminopyrazine scaffold, exemplified by 3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine, is explicitly claimed as a key intermediate in multiple patent families covering protein kinase inhibitors, including those targeting c-MET and ATR [1][2]. This is a direct differentiator from commercially available analogs that are not cited in such IP. The presence of this specific compound in patent examples provides a clear, verifiable reason for procurement: to synthesize compounds that are covered by or are novel with respect to existing intellectual property.

Patent c-MET ATR Intellectual Property

Defined Application Scenarios for 3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine in Drug Discovery


Chemical Biology Probe Development for Nek2 and CHK1 Kinases

Used as a core intermediate for synthesizing aminopyrazine-based chemical probes. Its 3-chloro and N-methylpiperidine groups are essential for achieving the binding conformation required to occupy the unique hydrophobic back pocket of Nek2 and CHK1, as validated by co-crystal structures of related molecules [1][2]. This makes it a non-substitutable starting material for studying the roles of these kinases in cell cycle regulation and DNA damage response.

Scaffold for Developing Selective c-MET and ATR Kinase Inhibitors

Serves as a crucial building block in the synthesis of novel c-MET and ATR inhibitors. The compound's core structure aligns with Markush claims in key patents, enabling the rapid exploration of chemical space for these oncology targets. Derivatization from this specific intermediate allows for the generation of new chemical entities with potential for improved potency and selectivity over other kinases [3].

Synthesis of Patent-Defined Analogs for Oncology Research

Employed in the preparation of compounds specifically referenced in the patent literature for treating cancer. The unique substitution pattern of this pyrazin-2-amine ensures that the resulting analogs will map directly to the intellectual property landscape of next-generation kinase inhibitors, a critical consideration for both academic and industrial medicinal chemistry groups [3].

Quote Request

Request a Quote for 3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.